molecular formula C13H12BrFN2O3 B010611 Uracil, 3-(3-bromo-4-ethoxybenzyl)-5-fluoro- CAS No. 102613-15-0

Uracil, 3-(3-bromo-4-ethoxybenzyl)-5-fluoro-

Cat. No. B010611
M. Wt: 343.15 g/mol
InChI Key: ZWBDXEYDQFNUHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Uracil, 3-(3-bromo-4-ethoxybenzyl)-5-fluoro- is a chemical compound that has gained significant attention in the field of scientific research. The compound has been widely studied due to its potential applications in various fields such as medicine, pharmaceuticals, and agriculture.

Mechanism Of Action

The mechanism of action of Uracil, 3-(3-bromo-4-ethoxybenzyl)-5-fluoro- involves the inhibition of various enzymes and proteins that are essential for the growth and survival of cancer cells. The compound inhibits the activity of thymidylate synthase, an enzyme that is required for DNA synthesis. This inhibition leads to the depletion of intracellular thymidine triphosphate (dTTP) pools, which ultimately leads to the inhibition of DNA synthesis and cell death.

Biochemical And Physiological Effects

Uracil, 3-(3-bromo-4-ethoxybenzyl)-5-fluoro- has been shown to have various biochemical and physiological effects. Studies have shown that the compound induces apoptosis in cancer cells by activating the caspase cascade. The compound also inhibits the growth of cancer cells by inducing cell cycle arrest at the G1 phase. In addition, Uracil, 3-(3-bromo-4-ethoxybenzyl)-5-fluoro- has been shown to have anti-inflammatory and antioxidant properties.

Advantages And Limitations For Lab Experiments

Uracil, 3-(3-bromo-4-ethoxybenzyl)-5-fluoro- has several advantages for lab experiments. The compound is easy to synthesize and has high purity. In addition, the compound has been shown to be stable under various conditions. However, there are also limitations to using Uracil, 3-(3-bromo-4-ethoxybenzyl)-5-fluoro- in lab experiments. The compound has limited solubility in water, which can make it difficult to use in aqueous solutions. In addition, the compound has limited stability in acidic conditions.

Future Directions

For research include the development of new derivatives, investigation of its potential use in the treatment of viral infections, and exploration of its potential use in agriculture. Overall, Uracil, 3-(3-bromo-4-ethoxybenzyl)-5-fluoro- is an exciting compound that has the potential to make significant contributions to various fields of scientific research.

Synthesis Methods

Uracil, 3-(3-bromo-4-ethoxybenzyl)-5-fluoro- can be synthesized through a multi-step process that involves the reaction of various chemical compounds. The synthesis process includes the reaction of 3-bromo-4-ethoxybenzaldehyde with ethyl 2-oxo-4-phenylbutyrate in the presence of a base to form an intermediate compound. This intermediate compound is then reacted with uracil and a fluorinating agent to yield Uracil, 3-(3-bromo-4-ethoxybenzyl)-5-fluoro-.

Scientific Research Applications

Uracil, 3-(3-bromo-4-ethoxybenzyl)-5-fluoro- has been extensively studied for its potential applications in various fields of scientific research. In the field of medicine, the compound has been studied for its anticancer properties. Studies have shown that Uracil, 3-(3-bromo-4-ethoxybenzyl)-5-fluoro- inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. The compound has also been studied for its potential use in the treatment of viral infections.

properties

CAS RN

102613-15-0

Product Name

Uracil, 3-(3-bromo-4-ethoxybenzyl)-5-fluoro-

Molecular Formula

C13H12BrFN2O3

Molecular Weight

343.15 g/mol

IUPAC Name

3-[(3-bromo-4-ethoxyphenyl)methyl]-5-fluoro-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C13H12BrFN2O3/c1-2-20-11-4-3-8(5-9(11)14)7-17-12(18)10(15)6-16-13(17)19/h3-6H,2,7H2,1H3,(H,16,19)

InChI Key

ZWBDXEYDQFNUHS-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)CN2C(=O)C(=CNC2=O)F)Br

Canonical SMILES

CCOC1=C(C=C(C=C1)CN2C(=O)C(=CNC2=O)F)Br

Other CAS RN

102613-15-0

synonyms

Uracil, 3-(3-bromo-4-ethoxybenzyl)-5-fluoro-

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.